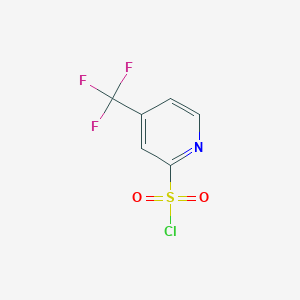

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

描述

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound known for its versatile applications in organic synthesis. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl chloride functional group. This compound is widely used as a reagent in various chemical reactions due to its unique reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the reaction of 4-(Trifluoromethyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

4-(Trifluoromethyl)pyridine+Chlorosulfonic acid→4-(Trifluoromethyl)pyridine-2-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols. Key reactions include:

A. Sulfonamide Formation

Reaction with primary/secondary amines produces sulfonamides, a critical step in pharmaceutical synthesis. A study demonstrated 74–81% yields when reacting this compound with substituted thiazol-2-amines in pyridine at 80°C for 8 hours .

Example Reaction:

python4-(Trifluoromethyl)pyridine-2-sulfonyl chloride + 4-(4-chlorophenyl)thiazol-2-amine → N-[4-(4-chlorophenyl)thiazol-2-yl]-4-(trifluoromethyl)pyridine-2-sulfonamide + HCl

B. Sulfonate Ester Synthesis

Alcohols react with the sulfonyl chloride group under mild conditions (0–25°C) in dichloromethane or chloroform. Yields range from 70–85% depending on solvent and base .

C–H Sulfonylation of Pyridine Derivatives

This compound facilitates direct C–H sulfonylation of 4-alkylpyridines via a proposed mechanism involving:

-

N-sulfonylation to form a pyridinium intermediate.

-

Deprotonation generating an alkylidene dihydropyridine.

Key Data:

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Ethylpyridine | 3 | 85 |

| 4-Propylpyridine | 6 | 78 |

| 4-Benzylpyridine | 4 | 82 |

Optimized conditions: 2.5 equiv sulfonyl chloride, 3.5 equiv Et₃N, CH₂Cl₂, 25°C .

Chlorination Reactions

The sulfonyl chloride group can act as a chlorine source in presence of Lewis acids. In one protocol, it enabled chlorination of hydroxy-pyridines using thionyl chloride (SOCl₂), achieving 74% yield at 110°C .

Critical Factors:

-

Molar ratio: 1:2 (substrate:SOCl₂)

-

Catalyst: DMF (1–2 drops)

-

Solvent: 1,2-dichloroethane

Stability and Reactivity Trends

The trifluoromethyl group enhances stability against hydrolysis compared to non-fluorinated analogs. Key observations:

| Property | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | Non-fluorinated Analog |

|---|---|---|

| Hydrolysis Half-life (pH 7) | >24 h | 2–4 h |

| Lipophilicity (logP) | 1.92 | 0.85 |

| Melting Point | 89–91°C | 72–74°C |

科学研究应用

Agrochemical Industry

The compound is extensively used as an intermediate in the synthesis of various agrochemicals. Its derivatives have been found to exhibit potent fungicidal and insecticidal properties.

- Fungicides : Compounds derived from 4-(trifluoromethyl)pyridine-2-sulfonyl chloride have been incorporated into formulations like fluazinam, a widely used fungicide that disrupts respiratory processes in fungi .

- Insecticides : The sulfonyl chloride derivative has been employed to synthesize insecticides effective against pests such as Tetranychus urticae (two-spotted spider mite) and other agricultural pests .

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound serve as key intermediates in drug synthesis.

- Drug Development : The trifluoromethyl group enhances the pharmacological properties of drugs. For instance, several FDA-approved drugs incorporate the trifluoromethyl moiety for improved efficacy .

- Clinical Trials : Numerous compounds containing this structure are currently undergoing clinical trials, indicating its potential in developing new therapeutic agents .

Table 1: Comparison of Agrochemical Products Derived from this compound

| Product Name | Active Ingredient | Type | Target Pest/Fungi | Market Status |

|---|---|---|---|---|

| Fluazinam | Trifluoromethyl pyridine derivative | Fungicide | Various fungi | Commercially available |

| Pyroxsulam | Trifluoromethyl pyridine derivative | Herbicide | Grasses and broadleaf weeds | Commercially available |

Table 2: Pharmaceutical Compounds Incorporating Trifluoromethyl Group

| Drug Name | Active Ingredient | Indication | Approval Status |

|---|---|---|---|

| Ubrogepant | Trifluoromethyl-containing compound | Migraine treatment | Approved |

| Alpelisib | Trifluoromethyl-containing compound | Breast cancer | Approved |

Case Study 1: Development of Fluazinam

Fluazinam was developed as a potent fungicide utilizing intermediates derived from this compound. The compound's unique properties allow it to effectively inhibit fungal respiration, leading to its widespread adoption in agriculture.

Case Study 2: Synthesis of Ubrogepant

Ubrogepant, an oral medication for migraine relief, incorporates a trifluoromethyl group that enhances its bioavailability and therapeutic efficacy. The synthesis pathway includes steps involving sulfonyl chlorides derived from pyridine compounds, showcasing the versatility of this compound in drug development.

作用机制

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in various chemical transformations to introduce sulfonyl and trifluoromethyl groups into target molecules.

相似化合物的比较

Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyridine ring.

Methanesulfonyl chloride: Contains a sulfonyl chloride group but lacks the trifluoromethyl and pyridine components.

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure with the trifluoromethyl group at a different position on the pyridine ring.

Uniqueness

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group attached to a pyridine ring. This unique structure imparts specific reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.

生物活性

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 174485-71-3) is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

This compound is synthesized through various methods, often involving the reaction of pyridine derivatives with sulfonyl chlorides. The presence of the trifluoromethyl group enhances the compound's electrophilicity, making it a versatile intermediate for further chemical modifications. It serves as a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the sulfonylpyridine scaffold. For instance, a series of sulfonylpyridines, including those with the trifluoromethyl group, exhibited significant activity against Chlamydia trachomatis, a major cause of sexually transmitted infections. The compounds demonstrated selective inhibition without affecting host cell viability, showcasing their potential as targeted antimicrobial agents .

Table 1: Antimicrobial Activity of Sulfonylpyridine Compounds

| Compound | Target Organism | IC50 (μg/mL) | Selectivity |

|---|---|---|---|

| 4-(TFM)P2SC | C. trachomatis | 5.2 | High |

| Compound A | E. coli | 10.0 | Moderate |

| Compound B | S. aureus | 12.5 | Moderate |

The trifluoromethyl substituent has been shown to be critical for the biological activity of these compounds, as its absence significantly reduces efficacy .

Anticancer Activity

In addition to antimicrobial effects, this compound derivatives have demonstrated promising anticancer properties. A study evaluated various urea derivatives containing sulfonyl groups against multiple cancer cell lines, revealing that some derivatives exhibited lower IC50 values than Doxorubicin, a standard chemotherapy agent .

Table 2: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison to Doxorubicin (IC50 μM) |

|---|---|---|---|

| Compound 7 | PACA2 | 44.4 | Better (52.1) |

| Compound 8 | A549 | 22.4 | Better (52.1) |

| Compound 9 | HCT116 | 17.8 | Better (52.1) |

These findings suggest that modifications on the pyridine ring can enhance selectivity and potency against specific cancer types, indicating potential for further development in cancer therapeutics .

The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that these compounds may interfere with bacterial metabolic pathways or cellular processes in cancer cells, leading to growth inhibition .

For example, some derivatives showed down-regulation of critical genes involved in cell proliferation and survival pathways in cancer models, such as EGFR and KRAS in lung cancer cells . This highlights their potential for multi-target therapeutic strategies.

Case Studies

- Chlamydial Infections : A study demonstrated that a series of sulfonylpyridines effectively inhibited C. trachomatis growth with minimal toxicity to host cells. The most active compound showed an IC50 value significantly lower than conventional antibiotics used for similar infections .

- Cancer Treatment : In vitro studies on human cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through modulation of key signaling pathways .

属性

IUPAC Name |

4-(trifluoromethyl)pyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPALDGMMNCAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622522 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174485-71-3 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。